

A Comparative Guide to the Bronchodilator Effects of Carbuterol and Metaproterenol

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Compound of Interest

Compound Name: Carbuterol

Cat. No.: B194876

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This guide provides an objective comparison of the bronchodilator effects of **Carbuterol** and metaproterenol, focusing on their pharmacological profiles, efficacy, and safety as supported by experimental data. Both agents are selective beta-2 adrenergic receptor agonists designed to induce bronchodilation by relaxing the smooth muscle of the airways. While metaproterenol has been a widely studied bronchodilator, **Carbuterol** presents as a comparable agent with a distinct side-effect profile. This document synthesizes available data to facilitate an informed assessment for research and development purposes.

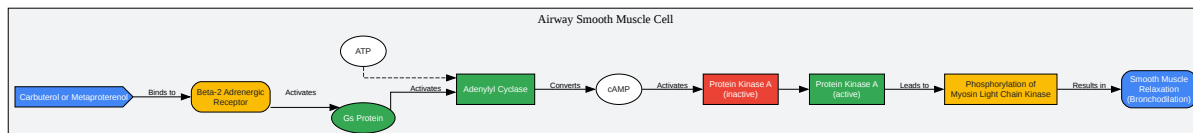
Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

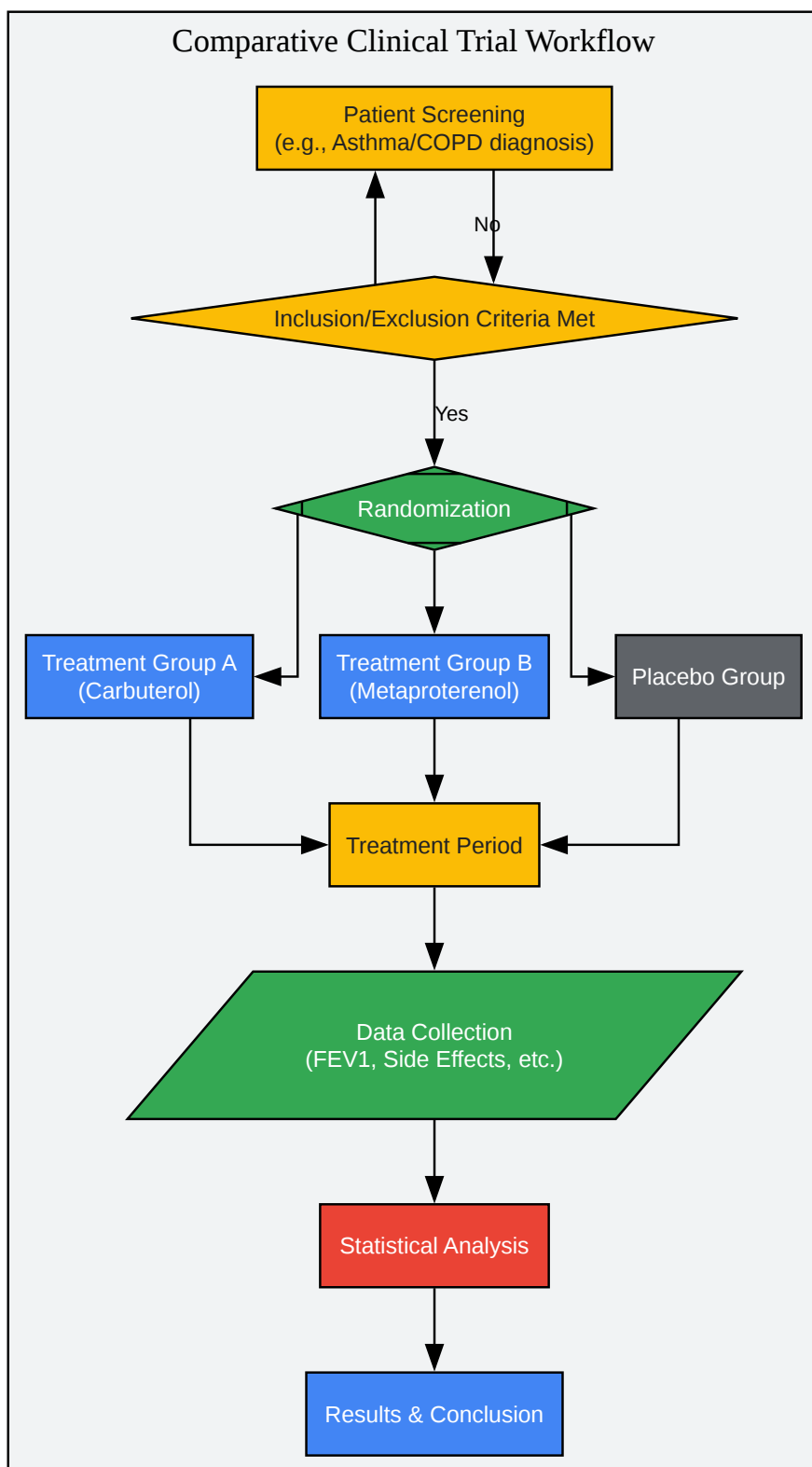
Both **Carbuterol** and metaproterenol exert their bronchodilator effects through the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that leads to muscle relaxation and subsequent widening of the airways.

The binding of the agonist to the beta-2 adrenergic receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the

inhibition of myosin light-chain kinase. The net effect is the relaxation of the bronchial smooth muscle, resulting in bronchodilation.

Signaling Pathway Diagram





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